Fibril Formation Kinetics
In a controlled head-to-head comparison, both Aβ42-1 and AβS control peptides self-assemble to form fibres within 24 hours under identical experimental conditions, as determined by thioflavin T (ThT) fluorescence and transmission electron microscopy [1]. The study directly compared Aβ42-1, AβS, and the pathogenic Aβ1-42 peptide, revealing that while all three peptides are amyloidogenic, oligomeric Aβ1-42 reduces cell survival of hippocampal neurons to a significantly greater extent than Aβ42-1 [1].
| Evidence Dimension | Fibril formation time |
|---|---|
| Target Compound Data | Self-assembles to form fibres within 24 h |
| Comparator Or Baseline | Aβ1-42 (pathogenic) and AβS (scrambled control) |
| Quantified Difference | All three peptides form fibres within 24 h; Aβ1-42 oligomers exhibit greater neurotoxicity |
| Conditions | Thioflavin T fluorescence, circular dichroism, transmission electron microscopy; in vitro |
Why This Matters
Demonstrates that Aβ42-1 retains amyloidogenic capacity comparable to the scrambled control, enabling investigators to control for non-sequence-specific aggregation while maintaining the identical amino acid composition to Aβ1-42.
- [1] Vadukul DM, et al. Amyloidogenicity and toxicity of the reverse and scrambled variants of amyloid-β 1-42. FEBS Lett. 2017;591(5):822-830. View Source
